Sphingosine-1-phosphate (d17:1)

Lipidomics Mass Spectrometry Internal Standard

Procure Sphingosine-1-phosphate (d17:1) as a validated internal standard for absolute quantification of endogenous S1P (d18:1) via LC-MS/MS. Its 17-carbon chain confers a 14 Da mass offset, enabling chromatographic co-elution and ionization-matched quantification without endogenous interference. Essential for sphingolipidomics, SphK activity assays, and LIPID MAPS workflows. ≥95% purity.

Molecular Formula C17H36NO5P
Molecular Weight 365.4 g/mol
Cat. No. B1309150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine-1-phosphate (d17:1)
Molecular FormulaC17H36NO5P
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
InChIInChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1
InChIKeyVITGNIYTXHNNNE-LHMZYYNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingosine-1-phosphate (d17:1): Synthetic C17 Sphingolipid for S1P Quantification and Analytical Standardization


Sphingosine-1-phosphate (d17:1), also known as D-erythro-Sphingosine-C17-1-phosphate (CAS 474923-27-8), is a synthetic sphingolipid characterized by a 17-carbon sphingoid base with a single double bond . It is structurally analogous to endogenous S1P (d18:1), differing by exactly one fewer methylene group in the hydrocarbon chain, a modification that confers a mass difference of 14 Da while preserving the phosphoethanolamine head group and (E)-double bond geometry . Its primary established role is as an internal standard for the absolute quantification of endogenous sphingosine-1-phosphate (d18:1) in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Sphingosine-1-phosphate (d17:1) Cannot Be Replaced by d18:1 or Alternative S1P Analogs in Quantitative LC-MS Workflows


S1P (d17:1) is not a generic sphingolipid that can be interchanged with other S1P analogs. Its value resides exclusively in its structural homology to the endogenous analyte S1P (d18:1) combined with a mass offset that enables chromatographic co-elution and ionization-matched quantification without isotopic enrichment [1]. Substituting with S1P (d18:1) introduces endogenous contamination, rendering absolute quantification invalid . Substituting with structurally unrelated internal standards (e.g., non-lipid compounds) introduces differential extraction recovery, variable matrix effects, and non-linear response curves across the dynamic range [2]. Even substitution with other odd-chain S1P species (e.g., d19:1) would alter retention time and extraction efficiency relative to the target analyte, compromising the fundamental principle of stable isotope dilution or analog-matched quantification .

Quantitative Evidence: Sphingosine-1-phosphate (d17:1) Analytical Performance and Procurement Differentiators


Mass Spectrometric Differentiation: 14 Da Offset from Endogenous S1P (d18:1) Enables Baseline-Resolved Quantification Without Isotope Labeling

S1P (d17:1) (MW 365.5 Da) differs from endogenous S1P (d18:1) (MW 379.5 Da) by a mass offset of exactly 14 Da, corresponding to a single methylene (-CH2-) unit [1]. This mass difference is sufficient for complete baseline resolution in triple quadrupole and high-resolution mass spectrometry without the need for costly 13C or deuterium isotopic labeling . In a validated LC-MS/MS method using reversed-phase chromatography coupled to triple quadrupole MS, S1P (d17:1) was employed as the internal standard to achieve absolute quantification of endogenous sphingolipids across rat serum, brain tissue, and HT22 cells [2].

Lipidomics Mass Spectrometry Internal Standard

C17-S1P as Validated Alternative to 13C5 C18-S1P Internal Standard in Method Validation Studies

In a head-to-head method validation study comparing C17-S1P (S1P d17:1) against 13C5 C18-S1P as internal standards for LC-MS/MS quantification of S1P in biological materials, both internal standards rendered very similar results with respect to linearity, limit of detection, and limit of quantitation [1]. The study concluded that accurate quantification of S1P in biological materials is feasible using either the commercial C17-S1P internal standard or the custom-synthesized 13C5 C18-S1P standard [1]. No statistically significant difference in quantification accuracy was observed between the two internal standard approaches when applied to plasma, cells, and tissue samples from normal subjects and Fabry disease models [1].

Method Validation Bioanalysis Internal Standard Comparison

Inclusion in LIPID MAPS Standardized Internal Standard Cocktail for Targeted Lipidomics

Sphingosine-1-phosphate (d17:1) is a component of the LIPID MAPS Mixture II (LM-6005) internal standard cocktail, a standardized analytical mixture used across multiple lipidomics laboratories for consistent quantification . This cocktail consists of 25 μM each of nine uncommon sphingolipids in ethanol, including Sphinganine (d17:0), Sphingosine (d17:1), Sphinganine-1-Phosphate (d17:0), and Sphingosine-1-Phosphate (d17:1) . In a published targeted lipidomics protocol, S1P (d17:1) was specifically designated as the internal standard for the sphingosine-1-phosphate lipid class, with 25 pmol added per sample and a collision energy of 10 V applied for sphingoid-base-specific fragmentation [1].

Targeted Lipidomics Standardization LIPID MAPS

Commercial Availability with ≥95% Purity Specification and Defined Solubility Profile

Multiple commercial vendors supply S1P (d17:1) with a minimum purity specification of ≥95% [1]. Specifically, MedChemExpress offers S1P (d17:1) (Cat. No. HY-141630) at 99.0% purity . The compound is provided as a crystalline solid with defined solubility in 0.3 M NaOH (4 mg/mL) . In contrast, alternative S1P internal standards such as 13C5 C18-S1P are not commercially available from multiple sources and often require custom synthesis, which introduces longer lead times, higher costs, and batch-to-batch variability in purity documentation [2].

Product Specification Purity Solubility

Functional Sphingosine Kinase Substrate Activity: C17 Sphingosine Converted to C17-S1P in Cellular Assays

In a cellular enzyme activity assay using normal human fibroblasts and NPC1 mutant fibroblasts, d17:1 sphingosine (1 μM) was incubated with cells for 30 minutes, and the conversion to C17-S1P was quantified by LC-ESI-MS/MS to measure in vivo sphingosine kinase (SphK) activity [1]. The assay demonstrated that d17:1 sphingosine is a functional substrate for endogenous sphingosine kinases, enabling measurement of enzymatic conversion rates normalized to total lipid phosphates [1]. This is a distinct application from the internal standard function, as d17:1 sphingosine is the precursor substrate and C17-S1P is the product being quantified.

Sphingosine Kinase Enzyme Activity Cellular Assay

Endogenous Detection of d17:1 S1P in Human Plasma: Distinction from Synthetic Internal Standard Application

S1P (d17:1) has been detected endogenously in human plasma samples as part of a targeted lipidomic panel measuring major S1P species including d16:1, d17:1, d18:0, and d18:1 [1]. In a clinical cohort study of Alzheimer's disease and vascular cognitive impairment (N = 384 participants), plasma levels of d17:1 S1P were measured alongside pro-inflammatory cytokines IL-6, IL-8, and TNF [1]. The presence of endogenous d17:1 S1P in human circulation is a critical procurement consideration: when purchasing S1P (d17:1) for use as an internal standard, users must verify that their biological matrix of interest does not contain endogenous levels that could interfere with quantification [2].

Plasma Biomarker Neuroinflammation Clinical Lipidomics

Procurement-Guiding Application Scenarios for Sphingosine-1-phosphate (d17:1)


Absolute Quantification of Endogenous S1P (d18:1) in Plasma, Serum, and Tissue Homogenates via LC-MS/MS

This is the primary and most extensively validated application for S1P (d17:1). Users requiring absolute quantification (pmol/mL or pmol/mg protein) of endogenous sphingosine-1-phosphate in biological matrices should select S1P (d17:1) as the internal standard. The compound co-elutes with endogenous S1P (d18:1) under reversed-phase LC conditions, experiences identical matrix effects and ion suppression, and is detected at a distinct m/z that does not overlap with endogenous signals [1]. This application is validated across multiple biological matrices including plasma, serum, brain tissue, and cultured cells [2].

Non-Radioactive Sphingosine Kinase (SphK) Activity Assay Using d17:1 Sphingosine as Substrate

Researchers requiring quantification of sphingosine kinase enzymatic activity without radioactive ³²P-ATP or fluorescent substrates can employ d17:1 sphingosine as an exogenous substrate, with C17-S1P production quantified by LC-MS/MS [1]. The assay design relies on the mass distinction between exogenous C17-S1P product and endogenous d18:1 S1P to achieve specific detection of enzyme-generated product [1]. This application is particularly suited for studies involving SphK1/SphK2 inhibitor screening, disease models with altered sphingolipid metabolism (e.g., Niemann-Pick type C), and any experiment requiring direct measurement of in vivo or in situ kinase activity [1].

Targeted Lipidomics Panel Integration Using LIPID MAPS Standardized Internal Standard Cocktail

Laboratories performing targeted sphingolipidomics analysis using the LIPID MAPS standardized workflow should procure S1P (d17:1) either as a standalone reagent or as part of the LM-6005 internal standard cocktail [1]. This ensures that S1P quantification data are directly comparable across laboratories and studies, meeting the growing demand for reproducible, cross-study lipidomics datasets in metabolic disease research, cardiovascular biomarker discovery, and neuroinflammation studies [2]. The standardized method specifies 25 pmol of S1P (d17:1) internal standard per sample and collision energy of 10 V for sphingoid-base-specific fragmentation [2].

Method Development Requiring Cost-Effective Alternative to Stable Isotope-Labeled Internal Standards

For laboratories with constrained consumables budgets or those performing high-throughput S1P quantification, S1P (d17:1) offers a validated, cost-effective alternative to custom-synthesized 13C5 C18-S1P or deuterated S1P internal standards [1]. Direct comparative validation demonstrates equivalent analytical performance for linearity, LOD, and LOQ [1]. Procurement of S1P (d17:1) from multiple commercial sources at ≥95% purity reduces per-assay cost while maintaining method performance suitable for preclinical studies, biomarker discovery, and non-regulated bioanalytical workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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